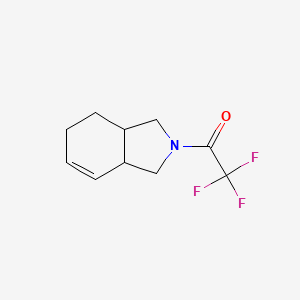
Potassium titanium fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium titanium fluoride, also known as potassium fluotitanate, is an inorganic compound with the chemical formula K₂TiF₆. It is a white crystalline solid that is highly soluble in water. This compound is widely used in various industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
Potassium titanium fluoride can be synthesized through several methods. One common method involves the reaction of potassium fluoride with titanium dioxide in the presence of hydrofluoric acid. The reaction conditions typically include elevated temperatures and controlled pH levels to ensure the complete conversion of reactants to the desired product.
Industrial Production Methods
In industrial settings, this compound is often produced by reacting potassium chloride with titanium tetrachloride in the presence of hydrofluoric acid. This method is preferred due to its efficiency and cost-effectiveness. The reaction is carried out in a controlled environment to prevent the release of harmful gases and to ensure the purity of the final product.
化学反应分析
Types of Reactions
Potassium titanium fluoride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form titanium dioxide and potassium fluoride.
Reduction: It can be reduced to form titanium metal and potassium fluoride.
Substitution: It can undergo substitution reactions with other halides to form different titanium halides.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrofluoric acid, potassium chloride, and titanium tetrachloride. The reactions are typically carried out under controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from reactions involving this compound include titanium dioxide, titanium metal, and various titanium halides. These products are widely used in different industrial applications, including the production of high-purity titanium alloys and advanced ceramics.
科学研究应用
Potassium titanium fluoride has numerous scientific research applications, including:
Medicine: It is being investigated for its potential use in the development of new drugs and medical devices.
作用机制
The mechanism of action of potassium titanium fluoride involves its ability to act as a source of fluoride ions, which can interact with various molecular targets and pathways. In the context of its use as a catalyst, this compound facilitates the formation of reactive intermediates that drive the desired chemical reactions. The compound’s unique properties, such as its high solubility and reactivity, make it an effective catalyst in various industrial processes .
相似化合物的比较
Potassium titanium fluoride can be compared with other similar compounds, such as:
Sodium titanium fluoride (Na₂TiF₆): Similar in structure and properties, but this compound is preferred due to its higher solubility and reactivity.
Ammonium titanium fluoride ((NH₄)₂TiF₆): Also similar, but less commonly used due to its lower stability and reactivity.
Titanium tetrachloride (TiCl₄): Used in similar applications, but this compound is preferred for its ease of handling and lower toxicity.
This compound stands out due to its unique combination of high solubility, reactivity, and stability, making it a valuable compound in various scientific and industrial applications .
属性
CAS 编号 |
56211-60-0 |
|---|---|
分子式 |
F5KTi |
分子量 |
181.957 g/mol |
IUPAC 名称 |
potassium;titanium(4+);pentafluoride |
InChI |
InChI=1S/5FH.K.Ti/h5*1H;;/q;;;;;+1;+4/p-5 |
InChI 键 |
SQTLECAKIMBJGK-UHFFFAOYSA-I |
规范 SMILES |
[F-].[F-].[F-].[F-].[F-].[K+].[Ti+4] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



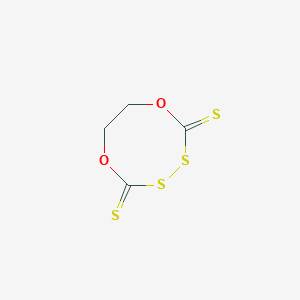
![6-[(Z)-(5H-Purin-6-yl)-NNO-azoxy]-5H-purine](/img/structure/B13799788.png)
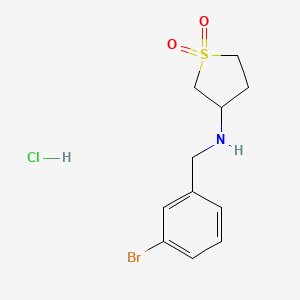
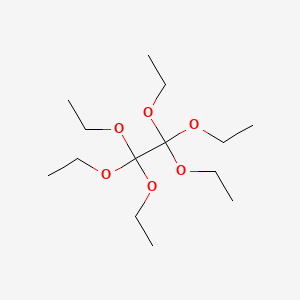
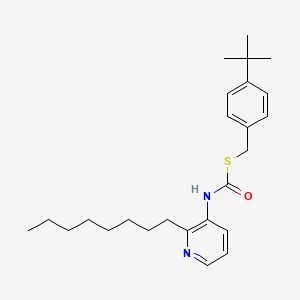

![(2S)-6-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B13799830.png)
![Acetyl chloride,[(1-imino-2-methylpropyl)amino]-](/img/structure/B13799835.png)
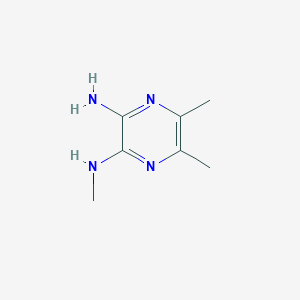
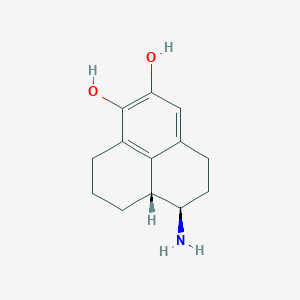
![6-Methyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylic acid methyl ester](/img/structure/B13799856.png)
